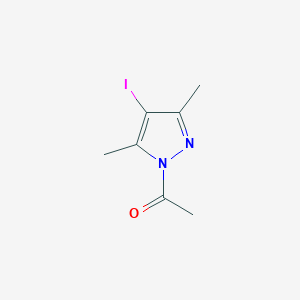
3H-indol-2-amine
Vue d'ensemble
Description
3H-indol-2-amine is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3H-indol-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3H-indol-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Indole Derivatives : Research by Beller et al. (2001) demonstrates a method for synthesizing N-substituted 2,3-dihydroindoles and indoles, which are pharmacologically significant, via a metal-free amination of aryl chlorides (Beller, Riermeier, Breindl, & Tillack, 2001).
Pharmacophore Identification for Dopaminergic Activity : Asselin et al. (1986) describe the design and synthesis of 3H-benz[e]indol-8-amines, which show potent dopaminergic activity, indicating their potential in neurological disorders treatment (Asselin, Humber, Voith, & Metcalf, 1986).
Palladium-Catalyzed Aerobic Amination : Clagg et al. (2016) developed a method for synthesizing indole-2-carboxylates via palladium-catalyzed aerobic amination, highlighting its utility in creating complex indole structures (Clagg, Hou, Weinstein, Russell, Stahl, & Koenig, 2016).
Design of Chiral Amine Catalysts : Austin and MacMillan (2002) focused on the design of a new chiral amine catalyst for asymmetric alkylation of indoles, contributing to the synthesis of biomedically relevant molecules (Austin & MacMillan, 2002).
Catalyst-Free Synthesis of Indole Derivatives : Chen, Lei, and Hu (2014) reported a catalyst-free synthesis of 3-(1H-indol-3-yl)isoindolin-1-ones in water, offering an environmentally-friendly method for synthesizing these compounds (Chen, Lei, & Hu, 2014).
Toxicological Studies of Heterocyclic Amines : Bird and Bruce (1984) explored the nuclear damaging effects of various mutagenic heterocyclic amines, including indol-3-amine derivatives, on colon epithelial cells (Bird & Bruce, 1984).
Propriétés
IUPAC Name |
3H-indol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c9-8-5-6-3-1-2-4-7(6)10-8/h1-4H,5H2,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUYQMRMCDSQLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2N=C1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30902745 | |
| Record name | NoName_3297 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30902745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[(3R,4R)-4-acetamido-1-benzylpyrrolidin-3-yl]acetamide](/img/structure/B7988749.png)

![[(3S,4S)-4-acetyloxy-1-benzylpyrrolidin-3-yl] acetate](/img/structure/B7988760.png)
![[(3S,4S)-1-benzyl-4-diphenoxyphosphoryloxypyrrolidin-3-yl] diphenyl phosphate](/img/structure/B7988768.png)
![[(3R,4R)-1-benzyl-4-diphenoxyphosphoryloxypyrrolidin-3-yl] diphenyl phosphate](/img/structure/B7988785.png)
![1-[(3R,4R)-1-benzyl-4-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]pyrrolidin-3-yl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B7988788.png)





![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-(3-sulfanylidenecyclohexa-1,5-dien-1-yl)acetic acid](/img/structure/B7988825.png)
